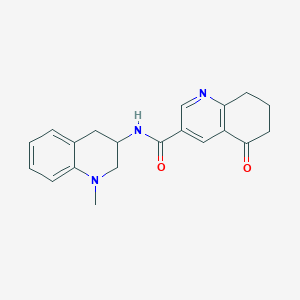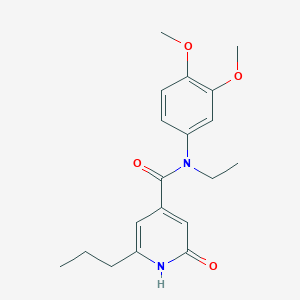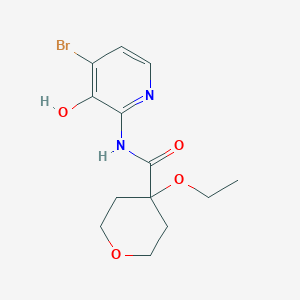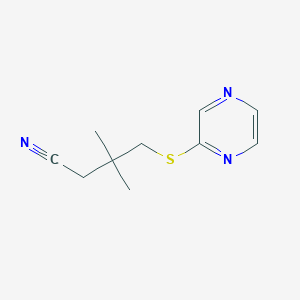
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PP2A inhibitor due to its inhibitory effect on protein phosphatase 2A (PP2A).
Mécanisme D'action
The mechanism of action of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide involves the inhibition of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide activity. 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide is a serine/threonine phosphatase that regulates various cellular processes such as cell cycle progression, DNA damage response, and apoptosis. Inhibition of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide leads to increased cell proliferation and survival, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide include inhibition of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide activity, increased cell proliferation and survival, and potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide in lab experiments include its potential therapeutic applications in various diseases and its inhibitory effect on 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide activity. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide include the development of more potent and selective 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide inhibitors, the investigation of its potential therapeutic effects in other diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to understand the molecular mechanisms underlying the inhibitory effect of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide on 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide activity.
Méthodes De Synthèse
The synthesis of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide involves the reaction of propylamine, 4-bromobenzonitrile, and 2,6-dichloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol and hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide, which is a tumor suppressor protein. Inhibition of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide leads to increased cell proliferation and survival, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-5-15-10-13(11-17(21)19-15)18(22)20-14-6-8-16(9-7-14)23-12(2)3/h6-12H,4-5H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXIEBPCCXONOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)NC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)



![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol](/img/structure/B7435894.png)
![Methyl 3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethylcarbamoylamino]benzoate](/img/structure/B7435897.png)
![N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7435907.png)

![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)